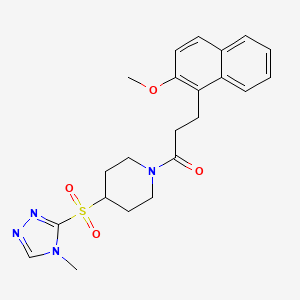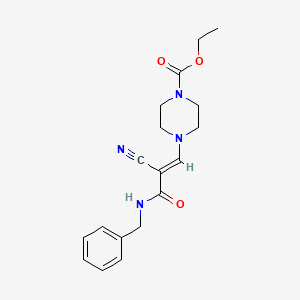![molecular formula C14H13BrN2OS2 B2397423 2-[(4-Bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-13-1](/img/structure/B2397423.png)
2-[(4-Bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon, nitrogen, and sulfur atoms. The compound also contains a bromophenyl group, a methylsulfanyl group, and a methyl group .
Molecular Structure Analysis
The compound’s molecular structure includes a thieno[3,2-d]pyrimidin-4-one moiety, which is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the methylsulfanyl group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could influence its reactivity .Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) synthesized analogues of the compound as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, which is a target for cancer chemotherapy. The research highlighted the compound's potent inhibitory activities against human TS and DHFR, suggesting its potential for therapeutic applications in cancer treatment Gangjee et al., 2008.
Antimicrobial Additives for Surface Coatings
El‐Wahab et al. (2015) investigated heterocyclic compounds containing the core structure of the compound for their antimicrobial activity. They were incorporated into polyurethane varnishes and printing ink pastes, demonstrating effective antimicrobial properties. This suggests the compound's derivatives could be used to enhance the antimicrobial properties of surface coatings and inks El‐Wahab et al., 2015.
Molecular Structure and Polymorphism
Research by Glidewell et al. (2003) focused on the benzylation and nitrosation of related pyrimidinone compounds, revealing two polymorphic forms with distinct molecular packing and hydrogen bonding patterns. This study contributes to our understanding of the structural chemistry of sulfur-containing heterocycles and their polymorphism, which is vital for the development of pharmaceutical compounds Glidewell et al., 2003.
Aldose Reductase Inhibitors
La Motta et al. (2007) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, closely related to the target compound, testing them as aldose reductase (ALR2) inhibitors. This enzyme is implicated in complications related to diabetes, and the study's findings suggest that such compounds could serve as leads for new treatments La Motta et al., 2007.
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, including structures related to the target compound, and evaluated their antitumor activity against various human cancer cell lines. Their results suggest that these derivatives have significant potential as anticancer agents, with some showing comparable activity to doxorubicin, a commonly used chemotherapy drug Hafez and El-Gazzar, 2017.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYLZCZSFHOVEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)
![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2397341.png)
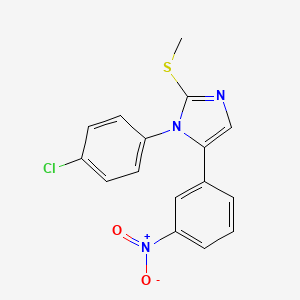

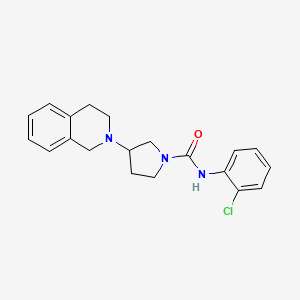
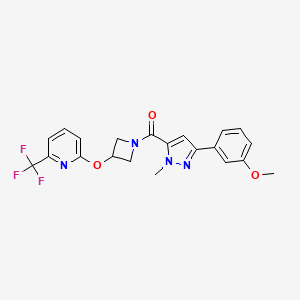
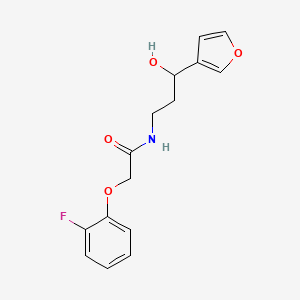
![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)
